molecular formula C9H11ClN2O2 B1330823 tert-Butyl 5-chloropyrazine-2-carboxylate CAS No. 169335-50-6

tert-Butyl 5-chloropyrazine-2-carboxylate

Cat. No. B1330823
M. Wt: 214.65 g/mol
InChI Key: HVVYCXYNSSYJOR-UHFFFAOYSA-N
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Description

Tert-Butyl 5-chloropyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The tert-butyl group attached to the pyrazine ring influences the compound's physical and chemical properties and can affect its reactivity and biological activity .

Synthesis Analysis

The synthesis of tert-Butyl 5-chloropyrazine-2-carboxylate and its derivatives typically involves the condensation of substituted pyrazinecarboxylic acid chlorides with different amines,

Scientific Research Applications

Synthesis and Biological Evaluation

Research indicates that tert-Butyl 5-chloropyrazine-2-carboxylate and its derivatives are involved in the synthesis of various compounds with significant biological activities. For instance, studies have shown that these compounds can be used to synthesize amides that exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These properties were particularly notable in derivatives like 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide, which showed high activity against Mycobacterium tuberculosis and significant antifungal effects against Trichophyton mentagrophytes, respectively. The compounds also demonstrated notable inhibition of oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).

Impact on Flavonolignan Production

The impact of substituted amides of pyrazine-2-carboxylic acids, which can be synthesized from tert-Butyl 5-chloropyrazine-2-carboxylate, on the production of flavonolignans in cultures of Silybum marianum (milk thistle) has been studied. These compounds markedly influenced the production of flavonolignans in vitro, indicating potential applications in enhancing secondary metabolite production in plant cultures (Tumova et al., 2005).

Advancements in Synthesis Methods

Research has also explored efficient methods for synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine, demonstrating the significance of tert-Butyl 5-chloropyrazine-2-carboxylate in developing new synthetic pathways. This highlights its role in facilitating the production of a range of nitrogen-containing heterocyclic compounds (Kandalkar et al., 2013).

Spectroscopic Analysis and Molecular Studies

Significant research has been conducted on the spectroscopic analysis of tert-butyl 5-chloropyrazine-2-carboxylate derivatives, focusing on their molecular structure, vibrational frequencies, and electronic properties. These studies provide insights into the molecular characteristics and potential applications of these compounds in various scientific domains (Bhagyasree et al., 2015).

Safety And Hazards

The safety information for “tert-Butyl 5-chloropyrazine-2-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVYCXYNSSYJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328106
Record name tert-Butyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-chloropyrazine-2-carboxylate

CAS RN

169335-50-6
Record name NSC724001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-pyrazine-2-carboxylic acid (10.00 g, 63.07 mmol) in tetrahydrofuran (126 mL) was treated with a solution of tert-butyl 2,2,2-trichloroacetimidate (23 mL, 126.14 mmol) in cyclohexane (126 mL). The reaction was stirred at 25° C. for 5 min and then was treated with boron trifluoride dimethyl etherate (3.2 mL, 25.23 mmol). The resulting reaction mixture was stirred at 25° C. for 16 h and then was diluted with ethyl acetate (200 mL), washed with a saturated aqueous sodium bicarbonate solution (200 mL) and water (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 65M, Silica, 1/9 ethyl acetate/hexanes) afforded 5-chloro-pyrazine-2-carboxylic acid tert-butyl ester (12.73 g, 94%) as a colorless oil: EI-HRMS m/e calcd for C9H11ClN2O2 (M+) 214.0502, found 214.0510.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Doležal, J Zitko, J Jampílek - Understanding Tuberculosis-New …, 2012 - books.google.com
… These relationships are consistent with the observation that tert-butyl 5-chloropyrazine-2-carboxylate and 2-methyldecyl 5-chloropyrazine-2-carboxylate are 100-fold more active than …
Number of citations: 12 books.google.com
HS Sutherland, GL Lu, AST Tong, D Conole… - European Journal of …, 2022 - Elsevier
… A mixture of (4-chloro-2-methylphenyl)boronic acid (3.57 g, 21.0 mmol) and tert-butyl 5-chloropyrazine-2-carboxylate (3.743 g, 17.4 mmol) in toluene (150 mL), MeOH (60 mL) and …
Number of citations: 7 www.sciencedirect.com
M Asif - Bulletin of Advanced Scientific Research, 2015 - core.ac.uk
… These relationships are consistent with the observation that tert-butyl 5chloropyrazine-2-carboxylate and 2-methyldecyl 5-chloropyrazine-2carboxylate are 100-fold more active than …
Number of citations: 0 core.ac.uk

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